![molecular formula C4H7FO2 B1329499 2-Fluorobutyric acid CAS No. 433-44-3](/img/structure/B1329499.png)
2-Fluorobutyric acid
Overview
Description
Molecular Structure Analysis
2-Fluorobutyric acid has a molecular structure characterized by the presence of 2 freely rotating bonds, 1 hydroxyl group, and 1 carboxylic acid . It has a total of 13 bonds, including 6 non-H bonds, 1 multiple bond, 1 double bond, and 1 carboxylic acid .Physical And Chemical Properties Analysis
2-Fluorobutyric acid has a density of 1.1±0.1 g/cm3, a boiling point of 174.1±10.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 45.3±6.0 kJ/mol and a flash point of 59.1±19.0 °C . The index of refraction is 1.385, and it has a molar refractivity of 22.3±0.3 cm3 .Scientific Research Applications
2-Fluorobutanoic Acid: A Comprehensive Analysis of Scientific Research Applications: 2-Fluorobutanoic acid, also known as 2-Fluorobutyric acid, is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.
Medical Imaging
As a fluorinated compound, 2-Fluorobutanoic acid has potential use in positron emission tomography (PET) imaging agents for tumor diagnosis and treatment, as suggested by related research on glutamine derivatives .
Safety and Hazards
Mechanism of Action
Target of Action
Like other carboxylic acids, it may interact with various enzymes and proteins within the body, influencing their function .
Mode of Action
The specific mode of action of 2-fluorobutanoic acid is not well-documented. As a carboxylic acid, it may donate a proton (H+) in physiological conditions, acting as an acid. This can influence the pH of the local environment and potentially affect the function of nearby biomolecules .
Biochemical Pathways
Carboxylic acids like 2-fluorobutanoic acid can participate in various biochemical reactions, including those involved in energy metabolism .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-fluorobutanoic acid are not well-studied. As a small, polar molecule, it is expected to be absorbed in the gastrointestinal tract following oral administration. It may be distributed throughout the body via the bloodstream, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The molecular and cellular effects of 2-fluorobutanoic acid are not well-documented. As a carboxylic acid, it may influence the local pH and affect the function of nearby biomolecules. Its potential effects on cellular function would depend on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 2-fluorobutanoic acid. For instance, a lower pH (more acidic environment) could potentially increase the proportion of 2-fluorobutanoic acid that exists in its protonated (acidic) form .
properties
IUPAC Name |
2-fluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSPSGQVZXMPKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314784 | |
Record name | 2-Fluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
433-44-3 | |
Record name | 2-Fluorobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorobutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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